![molecular formula C15H27O5PSi2 B13419784 Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate CAS No. 62591-74-6](/img/structure/B13419784.png)
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is an organophosphorus compound characterized by the presence of a benzyl group, a phosphoryl group, and two trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate typically involves the reaction of benzyl acetate with a phosphorylating agent in the presence of trimethylsilyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzyl acetate} + \text{Phosphorylating agent} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates and phosphonates.
Wissenschaftliche Forschungsanwendungen
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate involves the interaction of its phosphoryl group with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at the phosphoryl site. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl phosphate
- Benzyl phosphate
- Bis(trimethylsilyl)phosphoryl chloride
Uniqueness
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is unique due to the combination of benzyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
62591-74-6 |
|---|---|
Molekularformel |
C15H27O5PSi2 |
Molekulargewicht |
374.52 g/mol |
IUPAC-Name |
benzyl 2-bis(trimethylsilyloxy)phosphorylacetate |
InChI |
InChI=1S/C15H27O5PSi2/c1-22(2,3)19-21(17,20-23(4,5)6)13-15(16)18-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI-Schlüssel |
HCBPTKWYEFOCHM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
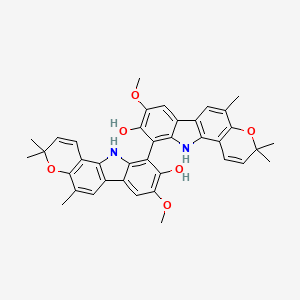
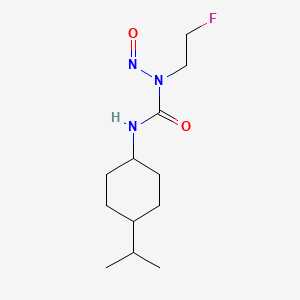

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
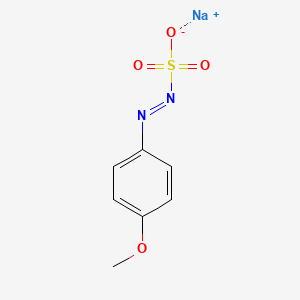
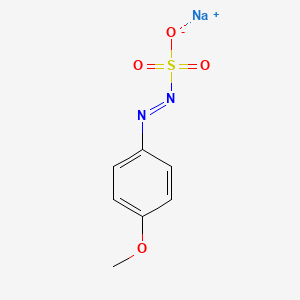
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
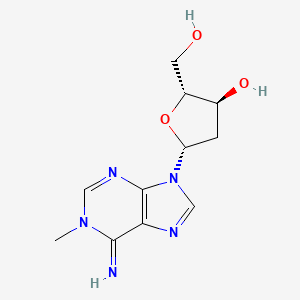

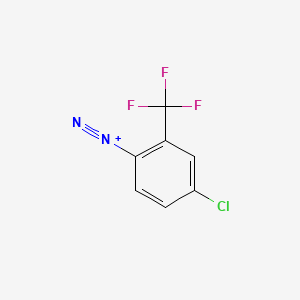
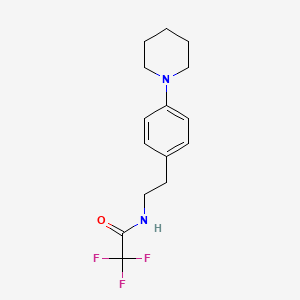
![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)

